molecular formula C24H35NO5 B571663 Dechloro ethylcloprostenolamide CAS No. 951319-59-8

Dechloro ethylcloprostenolamide

Cat. No.: B571663
CAS No.: 951319-59-8
M. Wt: 417.546
InChI Key: QDQJVWZWVBSDQO-YJDFRJIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dechloro ethylcloprostenolamide is a synthetic prostaglandin analog. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is particularly noted for its use in various medical and cosmetic applications, especially in products designed to promote eyelash growth.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dechloro ethylcloprostenolamide involves multiple steps, starting from readily available precursors. The process typically includes:

    Formation of the Core Structure: The initial step involves the construction of the core prostaglandin structure through a series of organic reactions, including aldol condensations

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO5/c1-2-25-24(29)13-9-4-3-8-12-20-21(23(28)16-22(20)27)15-14-18(26)17-30-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,26-28H,2,4,9,12-13,16-17H2,1H3,(H,25,29)/b8-3-,15-14+/t18-,20-,21-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQJVWZWVBSDQO-YJDFRJIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951319-59-8
Record name Dechloro ethylcloprostenolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951319598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DECHLORO ETHYLCLOPROSTENOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT448Z0Q1V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the mechanism of action of dechloro ethylcloprostenolamide in promoting eyelash growth?

A1: While the provided research papers [, ] focus on the observed effects of this compound on eyelash growth, they do not delve into the specific molecular mechanism of action. Further research is needed to elucidate the specific receptors and signaling pathways involved. It is plausible that, similar to other prostaglandin analogues used for eyelash growth, this compound interacts with prostaglandin receptors in the hair follicle, potentially influencing the hair growth cycle and promoting anagen (growth) phase.

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